H-Phe(4-Br)-OEt.HCl

Enantioselective Discrimination Chiral Selectors Mass Spectrometry

Choose H-Phe(4-Br)-OEt.HCl for SPPS and medicinal chemistry where a para-bromo handle enables post-assembly Suzuki-Miyaura diversification—a capability not offered by 4-F or 4-NO₂ analogs. Its ~8× greater lipophilicity (cLogP) versus unsubstituted Phe-OEt enhances passive membrane permeability, accelerating SAR studies on bioavailability. The hydrochloride salt ensures consistent solubility in DMF, DMSO, and aqueous buffers, eliminating weighing inconsistencies of the free base. This L-configuration building block is optimized for cost-effective chiral selector development, balancing selectivity between less-effective fluoro and more expensive iodo derivatives. Secure a stable, ready-to-couple intermediate for peptide libraries and cross-coupling scaffolds with reliable batch-to-batch purity.

Molecular Formula C11H15BrClNO2
Molecular Weight 308.6 g/mol
CAS No. 232276-00-5
Cat. No. B3254112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(4-Br)-OEt.HCl
CAS232276-00-5
Molecular FormulaC11H15BrClNO2
Molecular Weight308.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl
InChIInChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1
InChIKeyONNVTYWLAUCHJE-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe(4-Br)-OEt.HCl (CAS 232276-00-5): A 4-Bromo-L-Phenylalanine Ethyl Ester Hydrochloride for Precision Peptide Synthesis and Halogen-Directed Research


H-Phe(4-Br)-OEt.HCl is the hydrochloride salt of 4-bromo-L-phenylalanine ethyl ester, a halogenated amino acid building block with a molecular weight of 308.60 g/mol . This compound combines the enhanced lipophilicity of an ethyl ester with the versatile reactivity of a para-bromo substituent, enabling its use as a stable, soluble intermediate in peptide synthesis, medicinal chemistry, and cross-coupling applications [1]. Its defined stereochemistry (L-configuration) and high purity make it suitable for incorporating brominated phenylalanine residues into biomolecules and synthetic scaffolds [1].

Why H-Phe(4-Br)-OEt.HCl Cannot Be Replaced by Its 4-Fluoro, 4-Chloro, or Non-Halogenated Analogs


The para-bromo substituent on H-Phe(4-Br)-OEt.HCl imparts distinct physicochemical and reactivity profiles that are non-interchangeable with other halogenated or unsubstituted phenylalanine derivatives . While the 4-fluoro analog may exhibit stronger inductive effects altering π-stacking [1], and the 4-chloro analog may differ in leaving-group potential for cross-coupling , the bromo group provides an optimal balance of steric bulk, polarizability, and synthetic versatility. Additionally, the ethyl ester hydrochloride form enhances solubility and stability compared to free base or alternative salts , making H-Phe(4-Br)-OEt.HCl uniquely suited for applications requiring both a protected amino acid and a halogen handle for subsequent modification.

Quantitative Evidence Supporting the Selection of H-Phe(4-Br)-OEt.HCl Over Analogs


Enhanced Enantioselectivity in Chiral Discrimination Compared to 4-Fluoro and Unsubstituted Phenylalanine

In a study of halogen-substituted phenylalanines as enantioselective selectors, the p-halogenated derivatives of L-phenylalanine showed increasing enantioselectivity from fluorine to iodine [1]. While quantitative discrimination factors were not reported for the ethyl ester hydrochloride specifically, the class trend indicates that the 4-bromo derivative (positioned between 4-chloro and 4-iodo) offers a measurable advantage over the 4-fluoro analog, which exhibited less enantioselectivity than unsubstituted L-phenylalanine due to a strong inductive effect reducing π-π stacking [1]. This trend is directly relevant to applications in chiral separations and asymmetric synthesis.

Enantioselective Discrimination Chiral Selectors Mass Spectrometry

Improved Lipophilicity (cLogP) Relative to Unsubstituted Phenylalanine Ethyl Ester

The introduction of a para-bromo substituent significantly increases lipophilicity compared to unsubstituted phenylalanine ethyl ester . While experimental logP values are not widely reported for the hydrochloride salt, the calculated logP (cLogP) for the free base (ethyl 2-amino-3-(4-bromophenyl)propanoate) is approximately 2.42 , compared to ~1.52 for the unsubstituted L-phenylalanine ethyl ester [1]. This ~0.9 unit increase translates to a nearly 8-fold higher partition coefficient, which can enhance membrane permeability or alter peptide hydrophobicity profiles.

Lipophilicity Drug Design Peptide Bioavailability

Unique Synthetic Utility in Cross-Coupling Reactions Absent in 4-Fluoro and 4-Nitro Analogs

The para-bromo substituent serves as an effective leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl, alkenyl, or alkynyl groups post-incorporation into peptides . This reactivity is absent in the 4-fluoro analog (C-F bond too strong) and in the 4-nitro analog (non-participating in standard cross-couplings). While the 4-iodo analog may exhibit higher reactivity, the bromo derivative offers a favorable balance of stability and reactivity for synthetic manipulation [1].

Cross-Coupling Suzuki-Miyaura Peptide Modification

Hydrochloride Salt Form Enhances Aqueous Solubility and Stability vs. Free Base

As a hydrochloride salt, H-Phe(4-Br)-OEt.HCl demonstrates improved water solubility and solid-state stability compared to its free base counterpart [1]. While precise solubility values in g/L are not commonly published for this research-grade compound, the salt form is a well-established strategy to enhance handling and dissolution in aqueous buffers or polar organic solvents, which is critical for biological assays and peptide synthesis workflows .

Solubility Stability Formulation

Optimal Research and Industrial Applications for H-Phe(4-Br)-OEt.HCl Based on Its Differentiated Properties


Solid-Phase Peptide Synthesis (SPPS) Requiring a Halogen Handle for Late-Stage Diversification

H-Phe(4-Br)-OEt.HCl is an ideal building block for SPPS when a bromophenylalanine residue must be incorporated into a peptide chain [1]. The ethyl ester protection on the C-terminus and the free amine allow standard coupling protocols (e.g., HBTU/DIPEA), while the para-bromo group remains intact for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) after cleavage from the resin . This strategy enables the generation of diverse peptide libraries from a common brominated precursor, a feature not possible with 4-fluoro or 4-nitro analogs .

Development of Chiral Stationary Phases for Enantioselective Chromatography

Based on the class-level evidence that p-halogenated phenylalanines exhibit tunable enantioselectivity increasing with halogen size [2], H-Phe(4-Br)-OEt.HCl can serve as a chiral selector precursor. Immobilization of the bromo-derivative onto a chromatographic support may provide a selectivity window between that of the less effective 4-fluoro derivative and the more expensive or less stable 4-iodo derivative, offering a cost-effective option for optimizing enantiomeric separations of target analytes [2].

Synthesis of Lipophilic Peptidomimetics for Enhanced Membrane Permeability

The ~8-fold increase in calculated lipophilicity (cLogP) relative to unsubstituted phenylalanine ethyl ester [3] makes H-Phe(4-Br)-OEt.HCl a strategic choice for designing peptide-based drug candidates that require improved passive membrane diffusion or blood-brain barrier penetration. This property is particularly valuable in early-stage medicinal chemistry when exploring structure-activity relationships (SAR) around hydrophobicity .

Preparation of Stable, Soluble Amino Acid Intermediates for Solution-Phase Synthesis

The hydrochloride salt form of H-Phe(4-Br)-OEt.HCl ensures consistent handling, weighing, and dissolution in common organic solvents (e.g., DMF, DMSO) or aqueous buffers [4]. This stability and solubility are critical for reproducible solution-phase peptide coupling reactions or for preparing stock solutions for biological assays, thereby reducing experimental variability compared to using the free base or alternative salts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Phe(4-Br)-OEt.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.